1-丙烯,1,3,3-三甲氧基-

描述

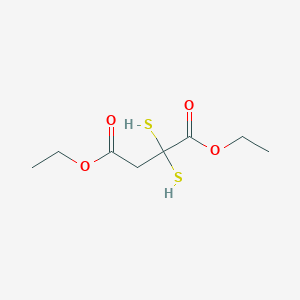

The compound "1-Propene, 1,3,3-trimethoxy-" does not appear to be directly discussed in the provided papers. However, there are several related compounds and chemical functionalities that can be inferred to provide insight into the compound of interest. For instance, 1,2,3-Trimethoxypropane (1,2,3-TMP) is a trimethyl ether of glycerol and is structurally similar to the compound of interest, suggesting that "1-Propene, 1,3,3-trimethoxy-" could also be derived from glycerol or similar triglycerides .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles to give functionalized vinylsilanes, which could be analogous to the synthesis of "1-Propene, 1,3,3-trimethoxy-" by reacting with suitable electrophiles . Additionally, the synthesis of complex molecules like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves the reaction of dichloroacetophenone with trimethoxybenzaldehyde, indicating that the trimethoxy groups in "1-Propene, 1,3,3-trimethoxy-" could be introduced through similar electrophilic aromatic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Propene, 1,3,3-trimethoxy-" can be determined using various spectroscopic methods. For instance, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies . Such techniques could be applied to "1-Propene, 1,3,3-trimethoxy-" to deduce its molecular geometry, bond lengths, and angles.

Chemical Reactions Analysis

The reactivity of compounds containing trimethoxy groups and propene units can be quite diverse. For example, 1,3-bis(trimethylsilyl)propene reacts with carbonyl compounds to produce silylated dienes . This suggests that "1-Propene, 1,3,3-trimethoxy-" could also participate in reactions with carbonyl compounds, potentially leading to a variety of organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Propene, 1,3,3-trimethoxy-" are not directly reported, we can infer from related compounds that it may have solvent properties similar to 1,2,3-TMP, which is used for CO2 absorption . The solubility, density, viscosity, and vapor pressure of "1-Propene, 1,3,3-trimethoxy-" could be characterized using similar methods as those described for 1,2,3-TMP.

科学研究应用

液-液分离膜

聚[(1-三甲基甲硅烷基)-1-丙炔]基膜已被研究用于液-液分离,特别是用于发酵液中分离有机产物的渗透蒸发回收。这些膜表现出良好的耐化学性,并在有机物的纳滤分离中显示出潜力,使其与生物乙醇和生物丁醇制备相关 (Volkov、Volkov 和 Khotimskiǐ,2009)。

碳钢防腐涂层

环氧聚合物及其复合材料,包括乙烯三缩水甘油醚三酚 A(TGETBAE)等,已被开发为海洋环境中碳钢的潜在防腐涂层。涂层由天然磷酸盐配制而成,并通过亚甲基二苯胺固化,提供增强的热固性复合材料薄膜,展示了防护材料的重大进步 (Hsissou,2021)。

超分子化学应用

苯-1,3,5-三甲酰胺(BTA)已成为超分子化学中的多功能构建模块,在纳米技术、聚合物加工和生物医学领域中找到应用。它们能够自组装成由氢键稳定的纳米级结构,突出了它们在创造先进材料中的效用 (Cantekin、de Greef 和 Palmans,2012)。

乙烯二聚和 Alphabutol 优化

丁烯-1 生产的研究,尤其是通过使用 Alphabutol 技术进行乙烯二聚的研究,突出了操作挑战以及对该过程中选择性和效率改进的需求。这一领域仍然有待进一步研究,以提高高密度聚乙烯 (HDPE) 和线性低密度聚乙烯 (LLDPE) 的生产效率 (Alenezi、Manan 和 Zaidel,2019)。

生物医学聚合物设计

将三亚甲基碳酸酯 (TMC) 单元与乙二醇 (EG) 单元结合的聚合物的设计和合成在生物医学应用中显示出前景。这些聚合物在用于生物医学材料的纳米结构的创建中具有潜力,展示了单体设计和聚合反应在医学材料科学中的重要性 (Ajiro、Haramiishi、Chanthaset 和 Akashi,2016)。

属性

IUPAC Name |

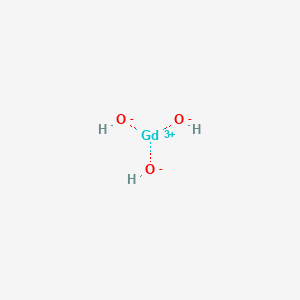

(E)-1,3,3-trimethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSIZVWGGQMPY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethoxypropene | |

CAS RN |

17576-35-1 | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

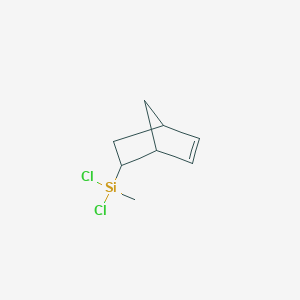

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)